molecular formula C8H5BrF4 B12864367 1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene

1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene

Katalognummer: B12864367
Molekulargewicht: 257.02 g/mol
InChI-Schlüssel: KVPBDFNRVQMGGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, methyl, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 5-fluoro-3-methyl-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and improve the yield. Additionally, the use of automated systems can enhance the precision and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in the Heck reaction, the product is a substituted alkene.

Wirkmechanismus

The mechanism of action of 1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom, which can be substituted by nucleophiles or participate in coupling reactions. The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl, influences the reactivity of the compound by stabilizing the transition states and intermediates during the reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis and material science .

Eigenschaften

Molekularformel

C8H5BrF4

Molekulargewicht

257.02 g/mol

IUPAC-Name

1-bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF4/c1-4-2-5(10)3-6(9)7(4)8(11,12)13/h2-3H,1H3

InChI-Schlüssel

KVPBDFNRVQMGGG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C(F)(F)F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.